molecular formula C11H7ClN4 B1527409 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1354954-02-1

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B1527409
CAS No.: 1354954-02-1
M. Wt: 230.65 g/mol
InChI Key: MSTGTUSZWCONIJ-UHFFFAOYSA-N
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Description

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS Number: 1354954-02-1) is a high-purity chemical compound supplied for research applications. This triazolopyrimidine derivative has a molecular formula of C11H7ClN4 and a molecular weight of 230.65 g/mol . The compound is characterized by its unique heterocyclic structure, which incorporates both a triazole and a chlorinated pyrimidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. Triazolopyrimidine derivatives are of significant interest in scientific research due to their broad biological activities and potential as core structures for the development of novel therapeutic agents. These compounds serve as key intermediates in organic synthesis and are frequently utilized in the exploration of structure-activity relationships, library development for high-throughput screening, and the synthesis of more complex molecules. Researchers employ this compound strictly for laboratory research purposes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Proper storage conditions at -4°C are recommended for near-term stability (6-12 weeks), while longer-term storage at -20°C (1-2 years) is advised for optimal preservation .

Properties

IUPAC Name

7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-6-10-14-11(15-16(10)7-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTGTUSZWCONIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NC(=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Chloropyrimidinyl Hydrazines

A key precursor is 6-chloropyrimidin-4-yl hydrazine, obtained by chlorination and hydrazinolysis steps:

  • Starting from pyrimidin-4-one derivatives, chlorination is achieved by refluxing with phosphorus oxychloride (POCl3) in the presence of triethylamine, yielding 4,6-dichloropyrimidines with yields of 75–90%.
  • The dichloropyrimidines are reacted with 50% hydrazine in ethanol at 45 °C for 2 hours to selectively substitute one chlorine with hydrazine, affording 1-(6-chloropyrimidin-4-yl)hydrazines in 90–95% yield.

Formation of Pyrimidinyl Hydrazones

  • The hydrazines are condensed with various aromatic aldehydes under optimized conditions to form pyrimidinyl hydrazones.
  • This condensation is generally performed in ethanol or other suitable solvents at mild temperatures.
  • The hydrazones serve as key intermediates for the subsequent cyclization step.

Oxidative Cyclization to Form the Triazolopyrimidine Core

  • The critical step is oxidative cyclization of pyrimidinyl hydrazones using hypervalent iodine reagents such as iodobenzene diacetate (IBD) in dichloromethane.
  • This reaction leads to the formation of the fusedtriazolo[1,5-c]pyrimidine ring system.
  • The process proceeds under mild conditions and provides good yields of the triazolopyrimidine derivatives.

Dimroth Rearrangement

  • Some synthetic routes include a Dimroth rearrangement step, which can convert initial triazolopyrimidine regioisomers into the desired 7-chloro-2-phenyl-triazolo[1,5-c]pyrimidine structure.
  • This rearrangement is typically induced by heating or under acidic/basic conditions after cyclization.

Alternative Synthetic Routes

  • Another approach involves cyclocondensation reactions between ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenyl-1,3-butanedione derivatives in acetic acid under reflux, followed by chlorination of the resulting carboxylic acids to form acid chlorides, which can be further transformed into the target triazolopyrimidines.
  • This route allows the synthesis of related triazolopyrimidine derivatives with variations at different ring positions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Chlorination of pyrimidinone POCl3, reflux, triethylamine 75–90 Formation of 4,6-dichloropyrimidine
Hydrazinolysis 50% hydrazine in ethanol, 45 °C, 2 h 90–95 Selective substitution at C4 position
Hydrazone formation Aromatic aldehydes, ethanol, mild heating High (varies) Phenyl aldehyde for C2 phenyl group
Oxidative cyclization Iodobenzene diacetate (IBD), CH2Cl2, RT Moderate to high Mild conditions, key ring closure
Dimroth rearrangement Heating or acidic/basic treatment Variable Regioisomer adjustment

Research Findings and Analysis

  • The oxidative cyclization method using hypervalent iodine reagents is efficient and mild, allowing a broad substrate scope including electron-rich and electron-poor aryl substituents.
  • The reaction tolerates heteroaromatic substituents such as 2-furanyl, indicating versatility in functional group compatibility.
  • The synthetic strategy provides access to 7-chloro-2-phenyl-triazolo[1,5-c]pyrimidine and analogs in good overall yields, supporting further medicinal chemistry exploration.
  • Palladium-catalyzed coupling reactions offer complementary routes for aryl substitution, expanding the scope of accessible derivatives.
  • The Dimroth rearrangement is a useful step to achieve the desired regioisomeric structure when initial cyclization yields alternative isomers.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Adenosine A2A Receptor Antagonists

One of the prominent applications of 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine derivatives is their role as adenosine A2A receptor antagonists. Research indicates that modifications to this compound can lead to potent and selective antagonists with reduced hERG (human Ether-à-go-go-Related Gene) activity, which is crucial for minimizing cardiac side effects. For example, a study highlighted the synthesis of various analogs that demonstrated promising in vitro and in vivo profiles while maintaining acceptable levels of hERG channel inhibition .

Antiproliferative Activity

The compound has also been investigated for its antiproliferative activity against glioma cells and vascular smooth muscle cells (VSMCs). It is noted for its potential use as a coronary vasodilator in therapies influenced by immunomodulators. The ability of triazolo-pyrimidines to inhibit cell proliferation makes them candidates for further development in cancer therapies .

Agricultural Applications

Herbicide Development

This compound derivatives have been explored as herbicides. The compound's structure allows it to act as a selective pre- and post-emergence herbicide. Patents have been filed detailing the synthesis of various alkoxy-substituted derivatives that exhibit effective herbicidal properties against a range of weed species .

Compound Activity Application
This compoundHerbicidalPre-emergence and post-emergence herbicide
Alkoxy derivativesSelective herbicideVarious weed species

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized as a scaffold for synthesizing novel materials with specific properties. Recent studies have focused on the development of new synthetic methods for creating triazolopyrimidine derivatives that could be applied in various fields such as organic electronics and photonic devices .

Case Studies

Case Study 1: Adenosine A2A Antagonist Development

In a study published in PubMed, researchers synthesized several analogs based on this compound. The results indicated that specific modifications led to compounds with significantly lower hERG activity while retaining their antagonistic properties at the A2A receptor. This work underscores the importance of structure-activity relationship (SAR) studies in drug development .

Case Study 2: Herbicidal Efficacy

A patent detailing the use of alkoxy-substituted triazolo-pyrimidines demonstrated their effectiveness against common agricultural weeds. Field trials showed that these compounds could significantly reduce weed populations without adversely affecting crop yields. This application highlights the potential for these compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

5-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
  • CAS : 76044-38-7 (same as the target compound but with chlorine at position 5).
  • Key Difference: The chlorine substituent shifts from position 7 to position 3.
  • Spectral Data : NMR and IR spectra differ significantly due to the positional isomerism, with distinct shifts in aromatic proton signals .
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • CAS : 28565-43-7 .
  • Structural Variation : The triazolo ring is fused at the [1,5-a] position instead of [1,5-c], altering the spatial arrangement of substituents.
  • Synthesis : Prepared via chlorination of intermediates with POCl₃, yielding 85% purity .
  • Physicochemical Properties : Similar molecular weight (230.65 g/mol) but distinct melting points (146–148°C) compared to the target compound .

Halogen-Substituted Analogues

8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
  • CAS : 1254710-16-1 .
  • Molecular Formula : C₁₁H₆BrClN₄.
  • Impact of Bromine Addition: Introduces a heavier halogen, increasing molecular weight (309.55 g/mol) and polarizability.
7-(3-Chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • Synthesis : Yielded via nucleophilic substitution (28.6% yield) .
  • Key Feature: A 3-chlorophenoxy group replaces the chlorine at position 7, increasing steric bulk and electron-withdrawing effects. This compound exhibits a melting point of 144–147°C and distinct IR absorption at 1625 cm⁻¹ (C=N) .

Functionalized Derivatives

7-Amino-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
  • CAS : 1354764-81-0 .
  • Structural Modifications: An amino group at position 7 and a ketone at position 5 enhance hydrogen-bonding capacity. This derivative has shown improved receptor recognition in adenosine A2AAR models due to hydrophilic interactions .
7-Methyl-9-phenyl-9H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Synthesis : Achieved via cyclocondensation with triethyl orthoacetate (92% yield) .
  • Comparison: The pyrazolo ring fusion increases planarity, which may enhance π-π stacking in protein binding pockets. NMR data show downfield shifts for C2-H (δ 8.12 ppm) compared to non-fused analogues .

Table 1: Key Properties of Selected Triazolopyrimidines

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity
7-Chloro-2-phenyl-[1,5-c]triazolo C₁₁H₇ClN₄ 230.65 N/A IR: 1683 cm⁻¹ (C=N); NMR: δ 8.12 (H-2) Kinase inhibition
7-Chloro-5-phenyl-[1,5-a]triazolo C₁₁H₇ClN₄ 230.65 146–148 IR: 1543 cm⁻¹ (C=C); NMR: δ 8.60 (H-2) Under investigation
8-Bromo-7-chloro-2-phenyl-[1,5-c]triazolo C₁₁H₆BrClN₄ 309.55 N/A MS: m/z 323 (M+1) Anticancer candidate
7-Amino-2-(4-chlorophenyl)-[1,5-a]triazolo C₁₁H₈ClN₅O 261.67 N/A NMR: δ 7.71–7.54 (Ph-H) A2AAR affinity

Critical Analysis of Structural Impact on Activity

  • Ring Fusion: [1,5-c] fusion (target) vs. [1,5-a] alters steric accessibility. For example, docking studies using PDB 4EIY show [1,5-a] derivatives fit better into adenosine receptor pockets due to conformational flexibility .
  • Substituent Bulk: Bulky groups (e.g., 3-chlorophenoxy in ) reduce solubility but improve target specificity.

Biological Activity

7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C11H7ClN4C_{11}H_7ClN_4. Its structure features a triazole ring fused to a pyrimidine core, which is known to enhance biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-78.47 ± 0.18
HepG26.91
A5492.74

The compound demonstrates selective inhibition of cancer cell growth while exhibiting lower toxicity compared to traditional chemotherapeutic agents.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism Activity Reference
E. coliBacteriostatic
S. aureusBacteriostatic

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

3. Adenosine Receptor Antagonism

In the context of neurological disorders, derivatives of this compound have been identified as potent adenosine A2A receptor antagonists. The structure-activity relationship (SAR) studies indicate that modifications can significantly reduce hERG channel activity while maintaining receptor antagonism:

Compound hERG Activity Adenosine A2A Inhibition
Compound 21LowHigh
Compound 24AcceptableHigh

This profile makes these derivatives promising candidates for treating conditions like Parkinson's disease without the associated cardiac risks typically linked with hERG inhibition .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Key Enzymes: The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: As an adenosine receptor antagonist, it can modulate neurotransmitter release and neuronal excitability.
  • Antimicrobial Action: The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound in various biological assays:

  • A study on the anticancer effects revealed that treatment with this compound led to significant apoptosis in MCF-7 cells after 48 hours of exposure.
  • Research focusing on its antimicrobial properties indicated a notable reduction in bacterial load in vitro against S. aureus when treated with this compound at sub-lethal concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
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7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

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